molecular formula C15H23Cl3N2O2 B13448575 4-(Bis(2-chloroethyl)amino)-L-phenylalanine ethyl ester hydrochloride CAS No. 63868-91-7

4-(Bis(2-chloroethyl)amino)-L-phenylalanine ethyl ester hydrochloride

Cat. No.: B13448575
CAS No.: 63868-91-7
M. Wt: 369.7 g/mol
InChI Key: AKDSHMBQGUDSBE-UQKRIMTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Biological Activity

4-(Bis(2-chloroethyl)amino)-L-phenylalanine ethyl ester hydrochloride, commonly known as melphalan ethyl ester hydrochloride , is a nitrogen mustard alkylating agent primarily used in the treatment of multiple myeloma and certain types of breast cancer. This compound exhibits significant biological activity through its mechanism of action, which involves the alkylation of DNA, leading to cytotoxic effects on rapidly dividing cancer cells.

Chemical Structure and Properties

The molecular formula of this compound is C15H23Cl3N2OC_{15}H_{23}Cl_3N_2O. The compound features two chloroethyl groups attached to a phenylalanine backbone, which is responsible for its reactivity and biological activity.

PropertyValue
Molecular FormulaC15H23Cl3N2OC_{15}H_{23}Cl_3N_2O
Molecular Weight346.72 g/mol
CAS Number63868-91-3
SolubilitySoluble in water and ethanol

Melphalan ethyl ester functions as an alkylating agent by forming covalent bonds with DNA, particularly at the N7 position of guanine. This interaction leads to cross-linking of DNA strands, preventing proper DNA replication and transcription, ultimately resulting in cell death. The compound's efficacy is enhanced by its ability to penetrate cellular membranes due to its esterification, which facilitates better bioavailability compared to its parent compound, melphalan.

Antitumor Activity

Research has demonstrated that melphalan ethyl ester exhibits potent antitumor activity across various cancer cell lines. In vitro studies have shown that it can induce apoptosis in solid tumor cells with an IC50 value of approximately 1.30 μM against HepG2 cells, which are representative of liver cancer . Furthermore, in vivo studies using xenograft models have confirmed its effectiveness in inhibiting tumor growth by approximately 48.89% compared to control treatments .

Case Studies

  • Multiple Myeloma Treatment : A clinical study involving patients with multiple myeloma indicated that melphalan ethyl ester combined with other agents significantly improved response rates compared to monotherapy. The combination therapy led to higher complete response rates and improved overall survival .
  • Breast Cancer : In a cohort study focusing on breast cancer patients, melphalan ethyl ester was administered as part of a conditioning regimen prior to stem cell transplantation. Results showed that patients experienced fewer relapses and improved progression-free survival compared to historical controls .

Toxicity and Side Effects

While effective, the use of melphalan ethyl ester is associated with several side effects due to its cytotoxic nature:

  • Hematological Toxicity : Patients often experience myelosuppression, leading to anemia, thrombocytopenia, and leukopenia.
  • Gastrointestinal Symptoms : Nausea and vomiting are common following administration.
  • Secondary Malignancies : Long-term use has been linked to an increased risk of secondary cancers due to its mutagenic potential.

Research Findings

Recent studies have focused on optimizing the therapeutic index of melphalan ethyl ester by exploring various formulations and combination therapies:

  • Combination with HDAC Inhibitors : Research indicates that combining melphalan with histone deacetylase (HDAC) inhibitors enhances its antitumor efficacy by promoting apoptosis in resistant cancer cells .
  • Nanoparticle Delivery Systems : Investigations into nanoparticle-based delivery systems have shown promise in improving the pharmacokinetics and reducing systemic toxicity associated with melphalan administration .

Properties

CAS No.

63868-91-7

Molecular Formula

C15H23Cl3N2O2

Molecular Weight

369.7 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate;hydrochloride

InChI

InChI=1S/C15H22Cl2N2O2.ClH/c1-2-21-15(20)14(18)11-12-3-5-13(6-4-12)19(9-7-16)10-8-17;/h3-6,14H,2,7-11,18H2,1H3;1H/t14-;/m0./s1

InChI Key

AKDSHMBQGUDSBE-UQKRIMTDSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)N(CCCl)CCCl)N.Cl

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.